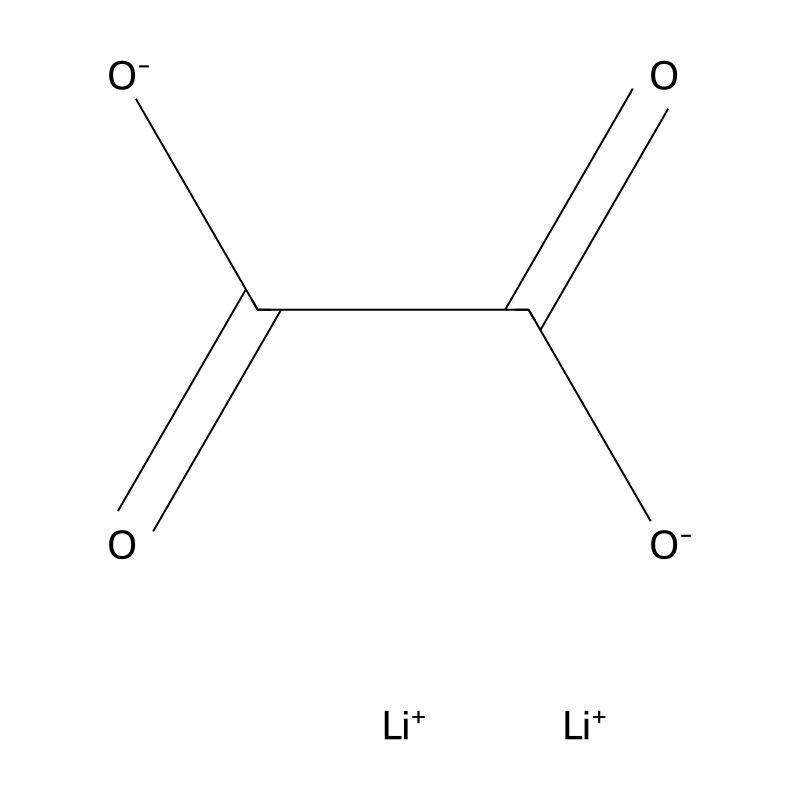

Lithium oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Lithium oxalate (Li2C2O4) is a specialized organic lithium salt primarily procured as a high-performance precursor for battery cathode synthesis and as a sacrificial pre-lithiation additive. Unlike base lithium bulk chemicals, lithium oxalate provides a precise stoichiometric combination of lithium and a thermally active oxalate anion. Its defining procurement-relevant attributes include a moderate aqueous solubility that bridges the gap between highly soluble halides and poorly soluble carbonates [1], and a specific thermal decomposition profile that yields carbon monoxide gas. In electrochemical applications, it functions as a high-capacity lithium donor (525 mAh/g) that decomposes entirely into gaseous byproducts, making it highly relevant for advanced energy storage manufacturing workflows where solid residues must be avoided [2].

Buyers often consider substituting lithium oxalate with more common bulk salts like lithium carbonate (Li2CO3) or lithium hydroxide (LiOH) to reduce raw material costs. However, this generic substitution frequently fails in both precursor formulation and pre-lithiation workflows. In aqueous sol-gel processing, the low solubility of lithium carbonate restricts maximum achievable precursor concentrations, leading to higher solvent volumes and longer drying times [1]. In solid-state calcination, carbonates and hydroxides lack the intrinsic reducing power of the oxalate anion, which decomposes to release carbon monoxide (CO); substituting away from oxalate often requires the introduction of external reducing gases to prevent the oxidation of transition metals [2]. Furthermore, in pre-lithiation applications, standard lithium salts either lack the necessary electrochemical decomposition profile or leave behind solid insulating residues (such as Li2O), whereas lithium oxalate decomposes cleanly into volatile CO2 [3].

References

Aqueous Solubility Advantage for High-Concentration Precursor Slurries

When formulating aqueous precursor solutions for cathode synthesis, solvent volume directly impacts drying energy and throughput. Lithium oxalate demonstrates an aqueous solubility of approximately 8.0 g/100 mL at 25 °C, compared to only 1.3 g/100 mL for lithium carbonate [1]. This greater than 6-fold increase in solubility allows manufacturers to prepare significantly more concentrated precursor slurries or sol-gel mixtures without premature precipitation.

| Evidence Dimension | Aqueous solubility at 25 °C |

| Target Compound Data | Lithium oxalate (~8.0 g/100 mL) |

| Comparator Or Baseline | Lithium carbonate (~1.3 g/100 mL) |

| Quantified Difference | >6-fold higher solubility for the oxalate salt |

| Conditions | Aqueous solution at standard room temperature (25 °C) |

Enables the formulation of higher-concentration aqueous precursor slurries, reducing solvent removal energy and increasing manufacturing throughput.

Sacrificial Pre-Lithiation Capacity and Residue-Free Decomposition

In anode-free or silicon-anode battery designs, compensating for first-cycle active lithium loss is critical. Lithium oxalate functions as a sacrificial cathode additive with a high theoretical specific capacity of 525 mAh/g [1]. Crucially, upon electrochemical decomposition during the formation charge, it yields only Li+ ions and CO2 gas. In contrast, alternative binary lithium compounds like Li2O or ternary compounds leave behind solid transition metal or oxide residues that add electrochemically dead mass to the cathode[2].

| Evidence Dimension | Specific pre-lithiation capacity and decomposition residue |

| Target Compound Data | Lithium oxalate (525 mAh/g; 0% solid residue, 100% gaseous CO2 byproduct) |

| Comparator Or Baseline | Lithium oxide (Li2O) (Leaves solid oxide residues in the cathode matrix) |

| Quantified Difference | Complete elimination of solid dead-weight residue post-decomposition |

| Conditions | Electrochemical decomposition during first-cycle formation (up to 4.5V - 4.7V) |

Maximizes initial coulombic efficiency without permanently disrupting the cathode's structural integrity or energy density with inactive solid byproducts.

In-Situ Generation of Reducing Atmosphere During Calcination

During the solid-state synthesis of olivine-type cathodes such as lithium iron phosphate (LFP), maintaining the +2 oxidation state of iron is essential. Lithium oxalate undergoes thermal decomposition at approximately 500–550 °C, splitting off carbon monoxide (CO) gas alongside lithium carbonate [1]. This in-situ generation of a strongly reducing CO atmosphere protects Fe2+ from oxidizing to Fe3+. Lithium carbonate, by contrast, is thermally stable up to much higher temperatures and only releases non-reducing CO2 upon decomposition, requiring heavier reliance on external reducing gases or carbon coatings[2].

| Evidence Dimension | Thermal decomposition products and atmosphere generation |

| Target Compound Data | Lithium oxalate (Decomposes at ~550 °C yielding reducing CO gas) |

| Comparator Or Baseline | Lithium carbonate (Stable to >700 °C, yields non-reducing CO2) |

| Quantified Difference | Intrinsic generation of a localized reducing atmosphere |

| Conditions | Solid-state thermal processing / calcination in inert or restricted-air environments |

Reduces the dependency on external reducing gas flows during the high-temperature synthesis of oxidation-sensitive cathode materials.

Cathode Pre-Lithiation in Anode-Free and Silicon-Anode Batteries

Directly leveraging its 525 mAh/g capacity and residue-free decomposition into CO2 [1], lithium oxalate is optimally procured as a sacrificial cathode additive. It is blended directly into the cathode slurry to compensate for initial active lithium loss during Solid Electrolyte Interphase (SEI) formation, without leaving electrochemically dead mass behind.

High-Concentration Aqueous Sol-Gel Synthesis

Due to its ~8.0 g/100 mL aqueous solubility—significantly higher than lithium carbonate [2]—lithium oxalate is the preferred lithium source for aqueous sol-gel or co-precipitation workflows. It allows for denser precursor solutions, improving the homogeneity of multi-metal oxide cathodes while reducing the energy required for solvent evaporation.

Solid-State Synthesis of Olivine-Type Cathodes (e.g., LFP)

Lithium oxalate is highly suited as a solid-state precursor for LiFePO4 manufacturing. Its thermal decomposition at ~550 °C releases carbon monoxide [3], providing an in-situ reducing environment that prevents the detrimental oxidation of Fe2+ to Fe3+ during the critical calcination phase.

References

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

30903-87-8